molecular formula C27H38O4 B1193647 Subglutinol A

Subglutinol A

Cat. No. B1193647
M. Wt: 426.597
InChI Key: SXNPXUJAUIINIU-JTLRLOPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subglutinol A is a natural immunosuppressive agent, effectively blocking T cell proliferation and survival while profoundly inhibiting pro-inflammatory IFNγ and IL-17 production by fully differentiated effector Th1 and Th17 cells, also acting as an estrogen receptor antagonist.

Scientific Research Applications

  • Immunosuppressive Agent for Inflammation Intervention :Subglutinol A exhibits multimodal immune-suppressive effects on activated T cells. It effectively blocks T cell proliferation and survival while inhibiting pro-inflammatory IFNγ and IL-17 production. This suggests its potential as a therapeutic agent for inflammatory diseases (Lin, Kim, Hong, & Li, 2014).

  • Estrogen Receptor Antagonist :It acts as an estrogen receptor antagonist by blocking 17β-estradiol-induced activation of reporter plasmids and destabilizing ER proteins. This indicates its role in estrogenic activity modulation (Lim, Park, Lee, Hong, & Lee, 2015).

  • Osteogenic Activity :Subglutinol A shows dose-dependent osteogenic activity, which is significant given that many immunosuppressive drugs have adverse effects on bone structure. This makes it a promising candidate for conditions requiring bone formation enhancement (Kim et al., 2009).

  • Immunomodulatory Agent Development :The synthesis and evaluation of subglutinol analogs for their immunomodulatory activities aim to identify new agents that are effective through novel mechanisms, potentially offering safer alternatives for autoimmune disease treatment (Park et al., 2019).

  • Insect Pathogen and Biological Control :In the context of biological control, the mutation of a prenyltransferase in the insect pathogen Metarhizium anisopliae, which affects the synthesis of subglutinols, results in enhanced virulence against target insects. This suggests its role in developing more effective biological control agents (Li et al., 2021).

properties

Product Name

Subglutinol A

Molecular Formula

C27H38O4

Molecular Weight

426.597

IUPAC Name

3-[[(2S,3aS,5aR,6R,9aR,9bS)-5a,9b-Dimethyl-7-methylidene-2-(2-methylprop-1-enyl)-2,3a,4,5,6,8,9,9a-octahydro-1H-benzo[e][1]benzofuran-6-yl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one

InChI

InChI=1S/C27H38O4/c1-15(2)12-19-14-27(7)22-9-8-16(3)21(26(22,6)11-10-23(27)31-19)13-20-24(28)17(4)18(5)30-25(20)29/h12,19,21-23,28H,3,8-11,13-14H2,1-2,4-7H3/t19-,21-,22-,23+,26-,27+/m1/s1

InChI Key

SXNPXUJAUIINIU-JTLRLOPKSA-N

SMILES

O=C1C(C[C@@H]([C@]2(C)[C@]3([H])[C@]4(C)C[C@@H](/C=C(C)\C)O[C@@]4([H])CC2)C(CC3)=C)=C(O)C(C)=C(C)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Subglutinol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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